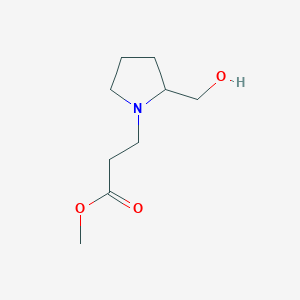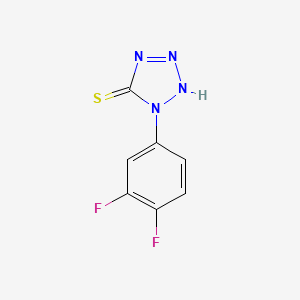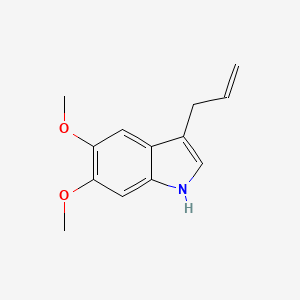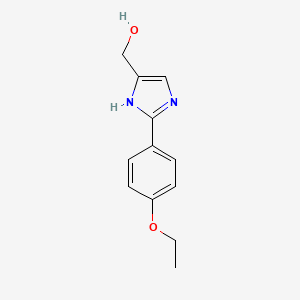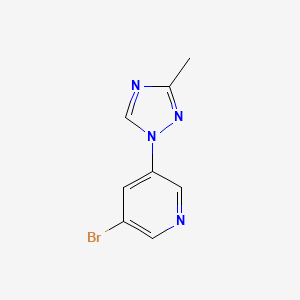
3-bromo-5-(3-methyl-1H-1,2,4-triazol-1-yl)Pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes:
Initial Reactants: The process begins with the combination of two primary reactants, A and B, under controlled conditions.
Reaction Conditions: The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. A catalyst, such as palladium on carbon, is used to facilitate the reaction.
Purification: The resulting product is purified using column chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors. The process involves:
Bulk Reactants: Large quantities of reactants A and B are mixed in a reactor.
Optimized Conditions: The reaction conditions are optimized for maximum yield, often involving higher temperatures and pressures.
Continuous Flow: A continuous flow system is used to ensure a steady production rate.
Automated Purification: Automated systems are employed for the purification process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: In the presence of an oxidizing agent such as potassium permanganate, “N/A” is oxidized to form compound C.
Reduction: Using a reducing agent like lithium aluminum hydride, “N/A” is reduced to form compound D.
Substitution: “N/A” can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide to form compound E.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, 60°C.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Sodium hydroxide, aqueous medium, 50°C.
Major Products
Oxidation: Compound C.
Reduction: Compound D.
Substitution: Compound E.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which “N/A” exerts its effects involves several molecular targets and pathways:
Molecular Targets: “N/A” binds to specific receptors on the cell surface, initiating a cascade of intracellular events.
Pathways Involved: The binding of “N/A” to its receptor activates the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular behavior.
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-bromo-5-(3-methyl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-6-11-5-13(12-6)8-2-7(9)3-10-4-8/h2-5H,1H3 |
InChI Key |
JGUGTCSGFBLBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


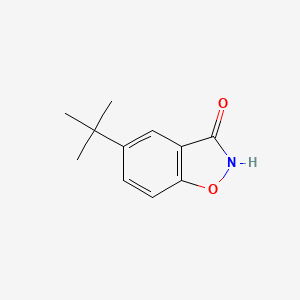
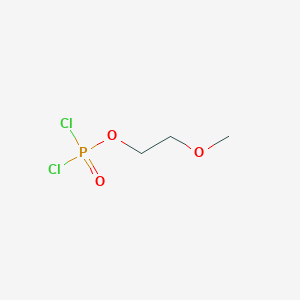
![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)

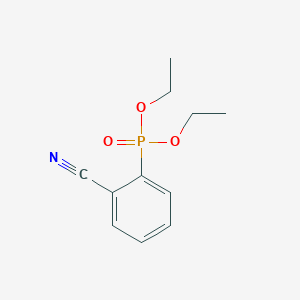
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
